molecular formula C14H13FO3 B6374296 5-(2,4-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261918-38-0

5-(2,4-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374296
CAS No.: 1261918-38-0
M. Wt: 248.25 g/mol
InChI Key: NTNPWYCBRIPHIE-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-2-fluorophenol typically involves the introduction of the fluorine atom and methoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring through the reaction of a suitable precursor with a fluorinating agent. The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or methoxy groups, leading to different derivatives.

    Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield de-fluorinated or de-methoxylated derivatives.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl derivatives: Compounds with similar methoxy group substitutions but different functional groups.

    Fluorophenols: Compounds with fluorine atoms attached to phenol rings but lacking methoxy groups.

Uniqueness

5-(2,4-Dimethoxyphenyl)-2-fluorophenol is unique due to the combination of fluorine and methoxy groups on the phenol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-11(14(8-10)18-2)9-3-6-12(15)13(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPWYCBRIPHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684378
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-38-0
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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